3-Bromo-2-(3-chlorophenyl)-4H-1-benzopyran-4-one
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Overview
Description
3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylboronic acid and 3-bromo-4H-chromen-4-one.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the arylboronic acid with the brominated chromenone.
Industrial Production Methods: While the laboratory-scale synthesis of 3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one is well-documented, industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance yield and scalability. Additionally, the choice of solvents and catalysts may be adjusted to meet environmental and economic considerations.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the chromenone core can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The chromenone core can participate in coupling reactions, such as Heck and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted chromenone derivative .
Scientific Research Applications
Biology and Medicine: The compound’s unique structure makes it a candidate for biological studies, including its potential as an inhibitor of specific enzymes or as a fluorescent probe for imaging applications .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its chromenone core .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one depends on its specific application. For example, if used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking its activity. The bromine and chlorine substituents can enhance the compound’s binding affinity to the target enzyme, leading to more effective inhibition .
Comparison with Similar Compounds
3-Bromo-4H-chromen-4-one: Lacks the 3-chlorophenyl substituent, which can affect its chemical properties and applications.
2-(3-Chlorophenyl)-4H-chromen-4-one:
Uniqueness: 3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and binding affinity in various applications .
Properties
CAS No. |
922518-74-9 |
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Molecular Formula |
C15H8BrClO2 |
Molecular Weight |
335.58 g/mol |
IUPAC Name |
3-bromo-2-(3-chlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8BrClO2/c16-13-14(18)11-6-1-2-7-12(11)19-15(13)9-4-3-5-10(17)8-9/h1-8H |
InChI Key |
QTWQJDHOBPCPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)Br |
Origin of Product |
United States |
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